
2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic rings (in the phenoxy and thiophenyl groups) and the 1,2,3-triazole ring would contribute to the compound’s rigidity and planarity. The chlorine atom in the chlorophenoxy group would be expected to be electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the potentially polar triazole ring could contribute to the compound’s solubility in polar solvents.Aplicaciones Científicas De Investigación
Radiosynthesis and Herbicide Safeners
A study on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor, reveals the importance of specific acetamide derivatives in agricultural sciences. These compounds are synthesized for studies on their metabolism and mode of action, highlighting their role in enhancing herbicide efficacy and safety (Latli & Casida, 1995).
Antitumor Activity
Research on benzothiazole derivatives bearing different heterocyclic rings, including acetamide structures, has shown potential antitumor activity. This underscores the significance of structural modification of acetamide derivatives in developing new therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).
Biological Activities of Novel Triazole Compounds
The synthesis of novel triazole compounds containing the thioamide group demonstrates their antifungal and plant growth regulating activities. Such studies reveal the potential of acetamide derivatives in contributing to agricultural and pharmaceutical sciences (Li Fa-qian et al., 2005).
Crystal Structure and Stability
Investigations into the crystal structure of acetamide derivatives highlight the importance of molecular configuration in determining the stability and reactivity of such compounds. This is crucial for designing compounds with desired properties for various applications (Xue et al., 2008).
Potential Pesticides
Characterization of N-derivatives of chloro and dichlorophenoxyacetamide demonstrates the potential of these compounds as pesticides. X-ray powder diffraction studies provide insights into their structural properties, essential for understanding their mode of action and effectiveness (Olszewska, Tarasiuk, & Pikus, 2011).
Direcciones Futuras
Future research on this compound could involve exploring its potential biological activities, given the presence of functional groups that are often found in biologically active compounds. This could involve testing the compound in biological assays or studying its interactions with potential target molecules .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-11-3-5-13(6-4-11)22-10-14(21)17-8-12-9-20(19-18-12)15-2-1-7-23-15/h1-7,9H,8,10H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTOFKANRDTGSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2363075.png)
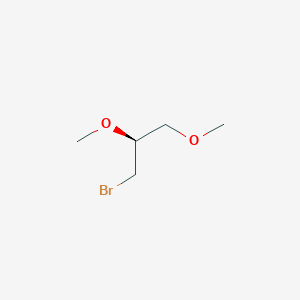
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
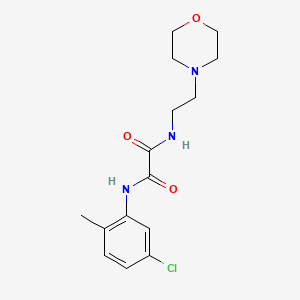
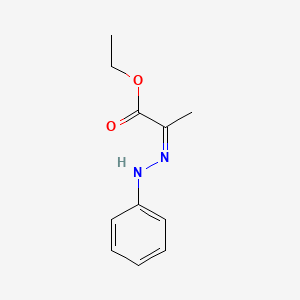
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
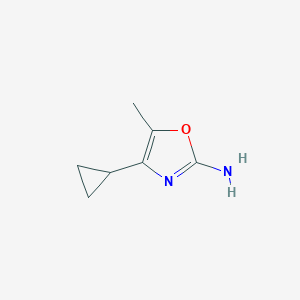
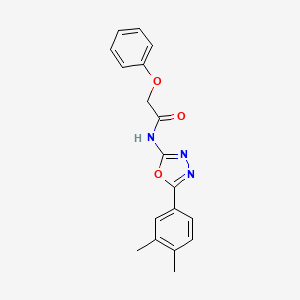
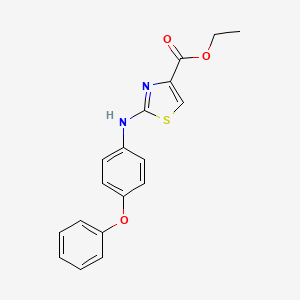
![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)